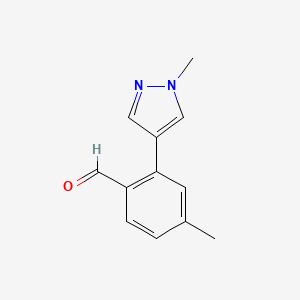
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
描述
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a methyl group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the reaction of an aryl-substituted pyrazole with an appropriate aldehyde precursor. One common method includes the condensation of 4-methyl-1-phenyl-1H-pyrazole with a formylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: Its structural motif is found in various bioactive molecules, making it a valuable scaffold for drug discovery .
Industry: In the materials science field, this compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
作用机制
The mechanism of action of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
4-methyl-1-phenyl-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to the presence of both the aldehyde group and the pyrazole ring, providing a versatile scaffold for various chemical transformations and applications in different fields .
属性
IUPAC Name |
4-methyl-2-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWTOKVCKVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


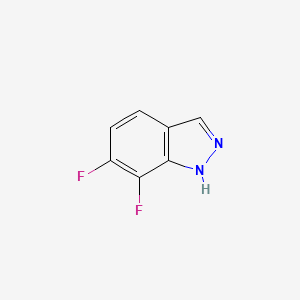
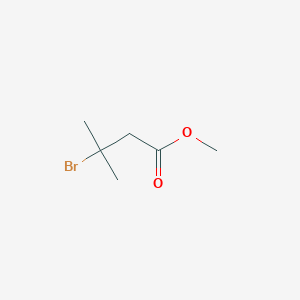
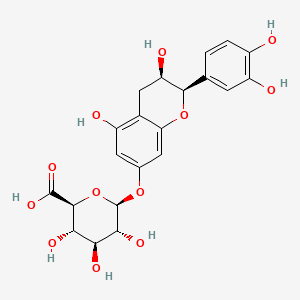
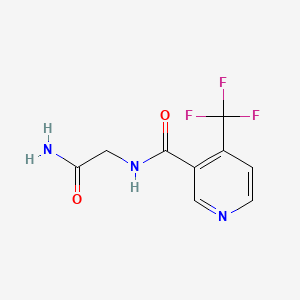
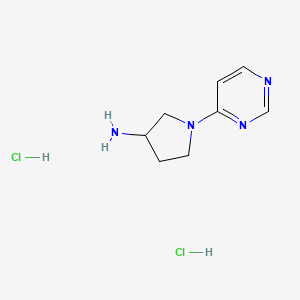


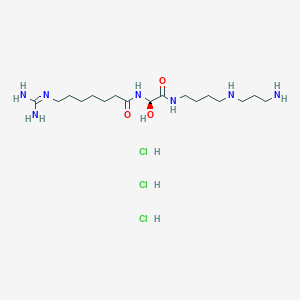
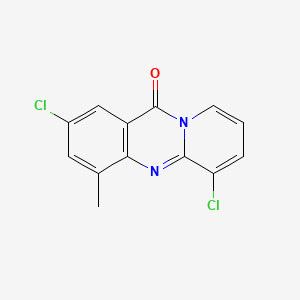
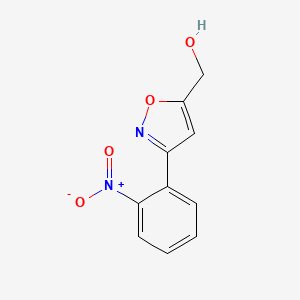
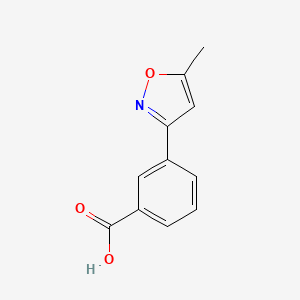
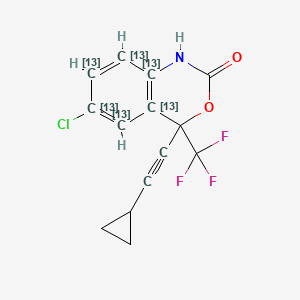

![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)
